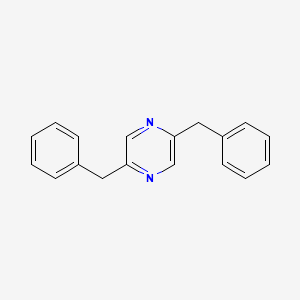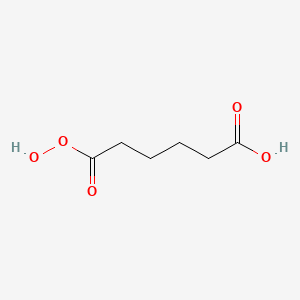
6-Hydroperoxy-6-oxohexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroperoxy-6-oxohexanoic acid is a bifunctional carboxylic acid with both hydroperoxy and oxo functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 6-Hydroperoxy-6-oxohexanoic acid can be synthesized through the oxidation of 2-hydroxycyclohexanone. The process involves both nonradical and radical routes, utilizing peroxide compounds as oxidizing agents . Another method involves the enzymatic oxidation of 6-aminohexanoic acid using an ω-amino group-oxidizing enzyme from Phialemonium sp. AIU 274 .
Industrial Production Methods: In industrial settings, the production of this compound often involves the liquid-phase oxidation of cyclohexane. This process is typically carried out in the presence of cobalt compounds at elevated temperatures and pressures .
Análisis De Reacciones Químicas
Types of Reactions: 6-Hydroperoxy-6-oxohexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form other carboxylic acids and anhydrides.
Reduction: Reduction reactions can convert the hydroperoxy group to a hydroxyl group.
Substitution: The hydroperoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Peroxide compounds are commonly used for oxidation reactions.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Catalysts: Cobalt compounds are often used as catalysts in industrial oxidation processes.
Major Products Formed:
6-Oxohexanoic Acid: Formed by the decomposition of this compound.
Adipic Acid and Anhydrides: Result from further oxidation and transformation reactions.
Aplicaciones Científicas De Investigación
6-Hydroperoxy-6-oxohexanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various functionalized polymers and esters.
Biology: Studied for its potential role in biochemical pathways involving oxidative stress and radical formation.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of caprolactam and adipic acid, which are important industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-hydroperoxy-6-oxohexanoic acid involves its ability to undergo oxidative and reductive transformations. The hydroperoxy group can generate reactive oxygen species (ROS), which can participate in various biochemical pathways. The oxo group can interact with nucleophiles, leading to the formation of new chemical bonds .
Comparación Con Compuestos Similares
6-Oxohexanoic Acid: A closely related compound formed by the decomposition of 6-hydroperoxy-6-oxohexanoic acid.
Adipic Acid: Another bifunctional carboxylic acid with similar industrial applications.
Valeric Acid: A shorter-chain carboxylic acid with similar chemical properties.
Uniqueness: this compound is unique due to the presence of both hydroperoxy and oxo functional groups, which confer distinct reactivity and potential for diverse applications in synthesis and industry .
Propiedades
Número CAS |
77155-29-4 |
|---|---|
Fórmula molecular |
C6H10O5 |
Peso molecular |
162.14 g/mol |
Nombre IUPAC |
6-hydroperoxy-6-oxohexanoic acid |
InChI |
InChI=1S/C6H10O5/c7-5(8)3-1-2-4-6(9)11-10/h10H,1-4H2,(H,7,8) |
Clave InChI |
KCAZSAYYICOMMG-UHFFFAOYSA-N |
SMILES canónico |
C(CCC(=O)OO)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


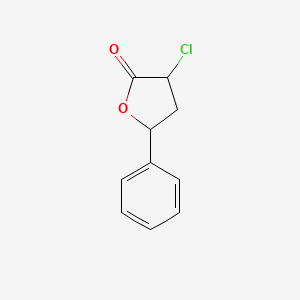
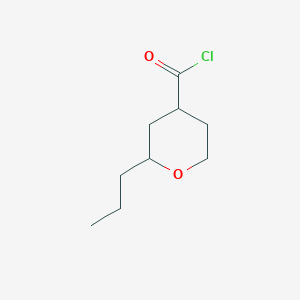
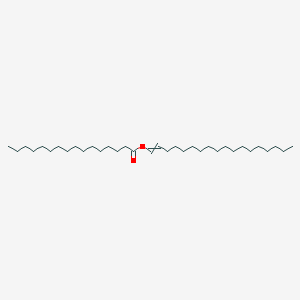
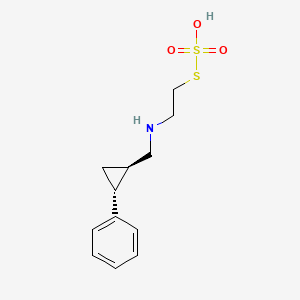
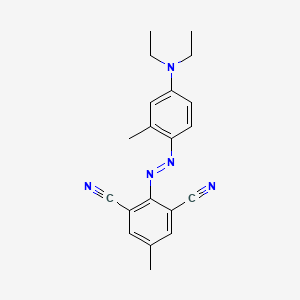
![Benzenamine, 4-[(4-nitrophenyl)azo]-N,N-diphenyl-](/img/structure/B14442346.png)
![Heptanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B14442365.png)

![N-[[1-(4-chlorophenyl)-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-5-yl]methyl]-2-hydroxybenzamide](/img/structure/B14442377.png)
![N-[2-[cyclohexylcarbamoyl(nitroso)amino]ethyl]-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolane-2-carboxamide](/img/structure/B14442382.png)
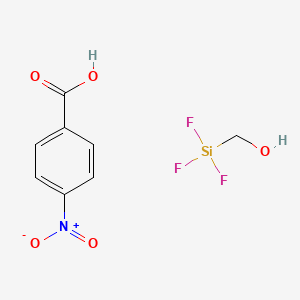
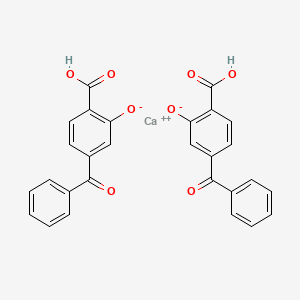
![2-{2-[2-(Prop-2-en-1-yl)phenoxy]ethoxy}ethyl prop-2-enoate](/img/structure/B14442419.png)
